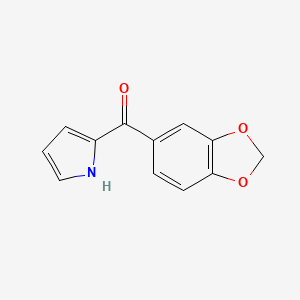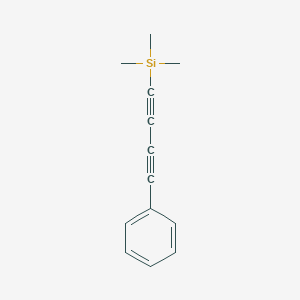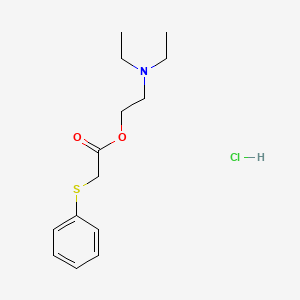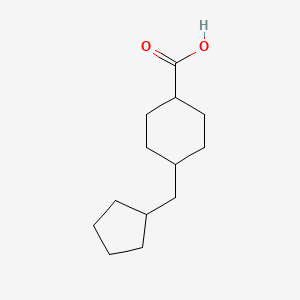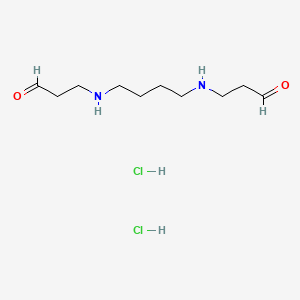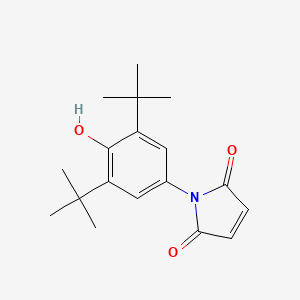
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It features a pyrrole ring substituted with a hydroxyphenyl group, which is further modified with tert-butyl groups
Métodos De Preparación
The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyrrole-2,5-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding quinone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine.
Aplicaciones Científicas De Investigación
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant properties. It can scavenge free radicals, making it useful in biological research related to oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its antioxidant properties may have implications in the treatment of diseases related to oxidative damage.
Industry: The compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress pathways. It can modulate the activity of these targets, leading to reduced oxidative damage.
Pathways: The compound influences pathways related to cellular redox balance. By modulating these pathways, it helps maintain cellular homeostasis.
Comparación Con Compuestos Similares
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione can be compared with similar compounds to highlight its uniqueness:
3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound shares the hydroxyphenyl group but differs in the presence of an acetophenone moiety instead of a pyrrole ring. It is also known for its antioxidant properties.
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): This compound features multiple hydroxyphenyl groups linked through a pentaerythritol core. It is used as an antioxidant in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has a long alkyl chain, making it suitable for use in materials with specific hydrophobic properties.
Propiedades
Número CAS |
40937-74-4 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-(3,5-ditert-butyl-4-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)12-9-11(19-14(20)7-8-15(19)21)10-13(16(12)22)18(4,5)6/h7-10,22H,1-6H3 |
Clave InChI |
YRLQSCITKZYPFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


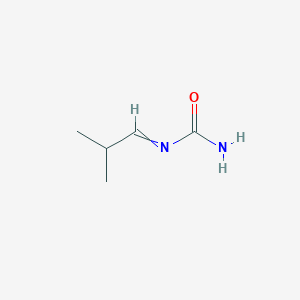
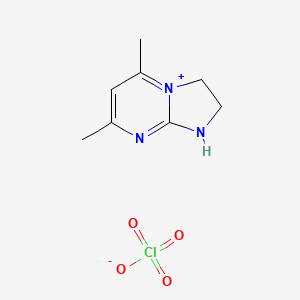
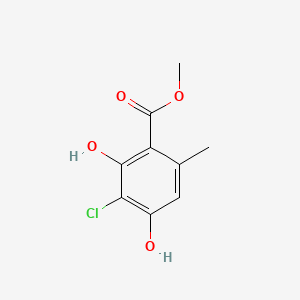

![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
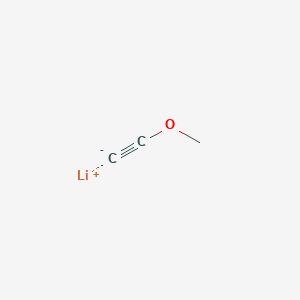
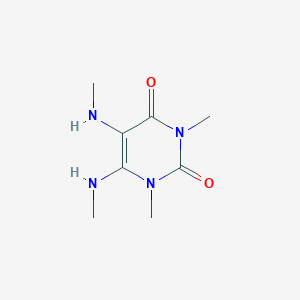
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

